molecular formula C30H28N6O6S4 B1668567 Chaetocin CAS No. 28097-03-2

Chaetocin

Cat. No. B1668567
CAS RN: 28097-03-2
M. Wt: 696.8 g/mol
InChI Key: CNTRDQLQYLGSKO-KPCONVMXSA-N
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Description

Chaetocin is a natural product from Chaetomium species . It is a histone methyltransferase inhibitor with IC50 of 0.8 μM, 2.5 μM, and 3 μM for dSU (VAR)3-9, mouse G9a, and Neurospora crassa DIM5, respectively . Chaetocin is an anticancer agent and inhibitor of thioredoxin reductase (TrxR) .


Synthesis Analysis

The total synthesis of Chaetocin has been accomplished in nine steps starting from known N-Cbz-N-Me-serine using radical α-bromination reaction of diketopiperazine 10 and Co (I)-mediated reductive dimerization reaction of 12 as key reactions .


Molecular Structure Analysis

Chaetocin is a molecular dimer of two five-membered rings cis fused . It belongs to the 3,6-epidithio-diketopiperazines class .


Chemical Reactions Analysis

Chaetocin is dramatically accumulated in cancer cells via a process inhibited by glutathione and requiring intact/unreduced disulfides for uptake . Once inside the cell, its anticancer activity appears mediated primarily through the imposition of oxidative stress and consequent apoptosis induction .


Physical And Chemical Properties Analysis

Chaetocin has a molecular formula of C30H28N6O6S4 and a molecular weight of 696.84 . It has a density of 1.9±0.1 g/cm3 .

Scientific Research Applications

  • Anticancer Research

    • Chaetocin has been found to have potent anticancer activity across various tumor cell lines . It suppresses the growth and proliferation of tumor cells by regulating multiple signaling pathways related to tumor initiation and progression, inducing cancer cell apoptosis, enhancing autophagy, inducing cell cycle arrest, and inhibiting tumor angiogenesis, invasion, and migration .
    • In the case of colorectal cancer (CRC), chaetocin induces CRC cell apoptosis, irrelevant to 5-FU sensitivity, by causing ROS accumulation and activating JNK/c-Jun, and enhances macrophages phagocytosis .
    • In melanoma research, chaetocin has shown to have antiproliferative pharmacological activity .
  • Vascular Smooth Muscle Cell Research

    • Chaetocin has been found to attenuate atherosclerosis progression and inhibit vascular smooth muscle cell phenotype switching .
    • In vitro, chaetocin treatment significantly inhibited the proliferation of VSMCs in a concentration- and time-dependent manner. It also suppressed the migration of VSMCs .
    • In vivo, chaetocin treatment decreased the H3K9me3 expression, diminished atherosclerotic plaque formation, and increased plaque stability by decreasing necrotic core area and lipid accumulation and increasing collagen content and contractile VSMC phenotype .
  • Biotechnology

    • Secondary metabolites from Chaetomium have potential biotechnological applications with a market value beyond those in human health, medicine, industrial production, food, or agricultural industries .
    • Chaetocin has been found to exhibit strong bioactivity against MRSA .
  • Antiparasitic Research

    • While there is no direct evidence of Chaetocin being used in antiparasitic research, it’s worth noting that other thiodioxopiperazines, a group to which Chaetocin belongs, have been reported to have antiparasitic effects .
  • Immunosuppressive Research

    • Chaetocin has been found to have potent antimyeloma activity in IL-6–dependent and –independent myeloma cell lines in freshly collected sorted and unsorted patient CD138 + myeloma cells and in vivo .
    • Chaetocin largely spares matched normal CD138 − patient bone marrow leukocytes, normal B cells, and neoplastic B-CLL (chronic lymphocytic leukemia) cells, indicating a high degree of selectivity even in closely lineage-related B cells .
  • Plant Pathogenic Fungi Research

    • Chaetosemin J and monaschromone, two compounds related to Chaetocin, significantly inhibited the growth of four plant pathogenic fungi Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii with minimum inhibitory concentrations (MIC) values ranging from 6.25 to 25.0 μM .
  • Esophageal Squamous Cell Carcinoma Research

    • Chaetocin exhibits anticancer effects in esophageal squamous cell carcinoma via activation of the Hippo pathway .
    • It suppresses the growth and proliferation of various tumor cells by regulating multiple signaling pathways related to tumor initiation and progression, inducing cancer cell apoptosis (intrinsic and extrinsic), enhancing autophagy, inducing cell cycle arrest, and inhibiting tumor angiogenesis, invasion, and migration .
  • Histone Methyltransferases Inhibition

    • Chaetocin was reported as inhibitors against lysine-specific histone methyltransferases SUV39 family such as SUV39H1, which could efficiently down-regulate histone H3 lysine 9 tri-methylation (H3K9me3) on pericentric heterochromatin .
    • This function of chaetocin might provide a novel therapeutic target in atherosclerosis .
  • Glioblastoma Research

    • Chaetocin has been found to inhibit the migration ability of the glioblastoma cell line T98G .
  • Antimyeloma Research

    • Chaetocin has been found to have potent antimyeloma activity in IL-6–dependent and –independent myeloma cell lines in freshly collected sorted and unsorted patient CD138 + myeloma cells and in vivo .
    • Chaetocin largely spares matched normal CD138 − patient bone marrow leukocytes, normal B cells, and neoplastic B-CLL (chronic lymphocytic leukemia) cells, indicating a high degree of selectivity even in closely lineage-related B cells .
    • Furthermore, chaetocin displays superior ex vivo antimyeloma activity and selectivity than doxorubicin and dexamethasone, and dexamethasone- or doxorubicin-resistant myeloma cell lines are largely non–cross-resistant to chaetocin .
    • Mechanistically, chaetocin is dramatically accumulated in cancer cells via a process inhibited by glutathione and requiring intact/unreduced disulfides for uptake . Once inside the cell, its anticancer activity appears mediated primarily through the imposition of oxidative stress and consequent apoptosis induction .

Safety And Hazards

Chaetocin is classified as Acute Toxicity Oral (Category 4) H302 Harmful if swallowed, Acute toxicity Inhalation (Category 4) H332 Harmful if inhaled, and Acute toxicity Dermal (Category 4) H312 Harmful if in contact with skin .

Future Directions

Chaetocin has shown promise in inhibiting atherosclerosis progression and increasing plaque stability partly by inhibiting pathological phenotypic switching of VSMCs . It has also been suggested that combined treatment with an HMTi (chaetocin) and an HDACi (trichostatin A; TSA) synergistically enhanced epigenetic reprogramming and the developmental competence of porcine SCNT embryos .

properties

IUPAC Name

(1S,3R,11R,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPPOCZWRGNKIR-PNVYSBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@@]23C[C@]4([C@@H](N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017583
Record name Chaetocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chaetocin a

CAS RN

28097-03-2
Record name (+)-Chaetocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28097-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chaetocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,3'S,5aR,5aR,10bR,10'bR,11aS,11'aS)-2,2',3,3',5a,5'a,6,6'-octahydro-3,3'-bis(hydroxymethyl)-2,2'-dimethyl-[10b,10'b(11H,11'H)-bi3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHAETOCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF939M63W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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